molecular formula C14H12ClNO2 B1530389 Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate CAS No. 1370587-28-2

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate

Cat. No. B1530389
CAS RN: 1370587-28-2
M. Wt: 261.7 g/mol
InChI Key: JGEBRMTWXVJTCE-UHFFFAOYSA-N
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Description

“Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate” is a chemical compound with the CAS Number 1370587-28-2 . It has a molecular weight of 261.71 . The IUPAC name for this compound is "methyl 4-[(6-chloro-3-pyridinyl)methyl]benzoate" .

Physical and Chemical Properties This compound is a solid . Its melting point is between 80 - 83 degrees Celsius .

Scientific Research Applications

Photophysical Properties of Modified Methyl Salicylate Derivatives

Research on S, N, and Se-modified methyl salicylate derivatives, including compounds structurally related to Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate, explored their photophysical properties. These studies revealed that modifications can significantly alter absorption spectra and emission characteristics, providing insights into the design of materials for optical applications (Yoon et al., 2019).

Synthesis and Structural Analysis

Investigations into the synthesis and structural characterization of related compounds have facilitated the development of novel chemical synthesis methodologies. For instance, research on the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate for pharmaceuticals, demonstrates the utility of such compounds in drug development (Xiu-lan, 2009).

Supramolecular Liquid Crystals

Research into the hydrogen-bonding interactions between non-mesomorphic compounds, including those with pyridyl and benzoate functionalities, sheds light on the formation of supramolecular liquid crystals. These findings have implications for the development of advanced materials with tailored mesophase behavior (Naoum et al., 2010).

Chemosensors for Fluoride Detection

Studies on methyl benzoate derivatives that act as anion sensors highlight their potential in developing colorimetric and fluorometric sensors. Such research is crucial for environmental monitoring and analytical chemistry applications (Ma et al., 2013).

Antimicrobial Evaluation of Pyridyl Benzoate Derivatives

The synthesis and antimicrobial evaluation of substituted pyridyl 4-chlorobenzoates reveal the potential of such compounds in the development of new antibacterial agents. These findings contribute to the ongoing search for effective treatments against resistant bacterial strains (Eldeab, 2019).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-5-2-10(3-6-12)8-11-4-7-13(15)16-9-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEBRMTWXVJTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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